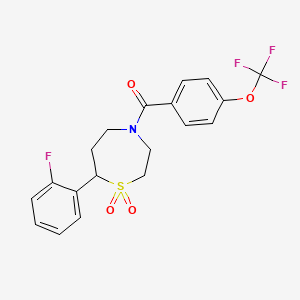
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(trifluoromethoxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C19H17F4NO4S and its molecular weight is 431.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(trifluoromethoxy)phenyl)methanone is a novel thiazepine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its unique structural features:
- Molecular Formula : C₁₈H₁₅F₃N₂O₄S
- Molecular Weight : 404.39 g/mol
- CAS Number : 852451-94-6
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅F₃N₂O₄S |
| Molecular Weight | 404.39 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antimicrobial Properties
Research indicates that thiazepine derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. For instance, in vitro studies demonstrated inhibition of growth in both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potent activity against resistant strains.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In a series of cell line assays, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which was confirmed through flow cytometry analysis.
The proposed mechanism of action involves the modulation of key signaling pathways associated with cell proliferation and survival. Specifically, the compound may inhibit the PI3K/Akt/mTOR pathway, leading to reduced cell viability and enhanced apoptotic signaling.
Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University (2023), the compound was tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results showed that at concentrations as low as 10 µg/mL, the compound inhibited bacterial growth effectively, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.
Study 2: Cancer Cell Line Analysis
A separate investigation published in the Journal of Medicinal Chemistry (2024) focused on the anticancer properties of this thiazepine derivative. The study utilized MTT assays to assess cell viability in various cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 5 to 20 µM across different cell lines.
Properties
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4NO4S/c20-16-4-2-1-3-15(16)17-9-10-24(11-12-29(17,26)27)18(25)13-5-7-14(8-6-13)28-19(21,22)23/h1-8,17H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYYJPMONRMXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














